Isatoic Anhydride

Description

Propriétés

IUPAC Name |

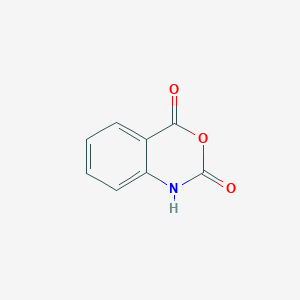

1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)9-8(11)12-7/h1-4H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJUTRJFNRYTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026955 | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Tan solid; [Hawley] Grey powder; [MSDSonline] | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isatoic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

MISCIBLE IN WATER, HOT ALC, AND ACETONE; INSOL IN ETHER, BENZENE, AND CHLOROFORM | |

| Record name | ISATOIC ACID ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PRISM FROM ALC OR GLACIAL ACETIC ACID; CRYSTALS FROM ALCOHOL OR DIOXANE, TAN POWDER | |

CAS No. |

118-48-9 | |

| Record name | Isatoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isatoic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isatoic anhydride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11593 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isatoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isatoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISATOIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8TFA74Y4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISATOIC ACID ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

243 °C WITH DECOMPOSITION | |

| Record name | ISATOIC ACID ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Isatoic Anhydride (CAS No. 118-48-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatoic anhydride (CAS No. 118-48-9), a heterocyclic compound with the chemical formula C₈H₅NO₃, is a versatile and pivotal intermediate in organic synthesis. This technical guide provides a comprehensive overview of its physicochemical and spectral properties, detailed experimental protocols for its synthesis and purification, and an exploration of its key chemical reactions and applications. Particular emphasis is placed on its utility as a precursor for a wide array of nitrogen-containing heterocycles, including quinazolinones and benzodiazepines, which are significant scaffolds in medicinal chemistry. Furthermore, this guide delves into the biological activities of this compound derivatives, notably their anti-inflammatory properties and their function as enzyme inhibitors.

Physicochemical and Spectral Properties

This compound is a stable, white to tan crystalline solid under standard conditions.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 118-48-9 | [2] |

| Molecular Formula | C₈H₅NO₃ | [2] |

| Molecular Weight | 163.13 g/mol | [2] |

| Appearance | White to tan, or beige to brown, crystalline powder/prisms | [1][2] |

| Melting Point | 233-243 °C (with decomposition) | [2][3][4] |

| Boiling Point | Approximately 290.19-350 °C (some decomposition may occur) | [3][5] |

| Density | 1.52 g/cm³ | [3] |

| Solubility | Miscible in hot alcohol and acetone. Soluble in dioxane. Sparingly soluble in water, ether, benzene, and chloroform. | [2][6] |

| pKa | 11.06 ± 0.20 (Predicted) | [1] |

| Flash Point | 308 °C | [7] |

| Vapor Density | 5.6 (vs air) | [8] |

The structural elucidation of this compound is supported by various spectroscopic techniques, with key spectral data summarized in Table 2.

Table 2: Spectral Properties of this compound

| Technique | Key Data | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 11.73 (s, br, 1H), 7.92 (d, J = 7.8 Hz, 1H), 7.74 (t, J = 7.8 Hz, 1H), 7.26 (t, J = 7.8 Hz, 1H), 7.16 (d, J = 7.8 Hz, 1H) | [3] |

| IR (KBr) | Characteristic anhydride C=O stretching bands | [2] |

| UV-Vis (Dioxane) | λmax 239 nm (log ε = 3.95), 315 nm (log ε = 3.58) | [2] |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight | [2] |

Synthesis and Purification

Synthesis of this compound from Anthranilic Acid

A common and reliable method for the synthesis of this compound involves the reaction of anthranilic acid with phosgene. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

-

Dissolution: In a well-ventilated fume hood, dissolve 137 g (1 mole) of anthranilic acid in a mixture of 1 L of water and 126 mL of concentrated hydrochloric acid with gentle warming.

-

Filtration: Filter the resulting solution into a 2-L three-necked flask equipped with a mechanical stirrer and a gas dispersion tube.

-

Phosgenation: Introduce a steady stream of phosgene gas into the stirred solution. The this compound will begin to precipitate.

-

Isolation: Once a substantial amount of precipitate has formed, discontinue the phosgene flow. Collect the solid product by vacuum filtration on a Büchner funnel.

-

Washing: Wash the collected solid with three 500-mL portions of cold water to remove any remaining acid and impurities.

-

Drying: Dry the purified this compound in a vacuum oven.

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is the preferred method.

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or dioxane are commonly used.[8]

-

Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound will form. The cooling can be further facilitated by placing the flask in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum.

Chemical Reactivity and Applications

This compound is a valuable synthon due to the presence of two electrophilic carbonyl centers, making it susceptible to nucleophilic attack. This reactivity is the basis for its extensive use in the synthesis of a variety of heterocyclic compounds.

Reactions with Nucleophiles

The reaction of this compound with nucleophiles can proceed via two main pathways: attack at the C4-carbonyl (anhydride-like reactivity) or attack at the C2-carbonyl (carbamate-like reactivity). The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.

-

With Amines: Primary and secondary amines readily react with this compound, leading to the formation of 2-aminobenzamides. This reaction is fundamental in the synthesis of various biologically active molecules.

-

With Alcohols: In the presence of a base, alcohols react with this compound to yield 2-aminobenzoates.

-

With Hydrazines: Reaction with hydrazines provides a straightforward route to 2-aminobenzohydrazides.

Synthesis of Quinazolinones

One of the most significant applications of this compound is in the synthesis of quinazolinones, a class of compounds with a broad spectrum of pharmacological activities. A common method involves a three-component reaction between this compound, an amine, and an aldehyde.

Experimental Protocol: Three-Component Synthesis of 2,3-Disubstituted Quinazolin-4(1H)-ones

-

Mixing of Reactants: In a suitable solvent such as ethanol, combine equimolar amounts of this compound, a primary amine, and an aromatic aldehyde.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.

Biological Activities of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have garnered significant interest in drug discovery due to their diverse biological activities.

Anti-inflammatory Activity

Phenylbenzohydrazides, synthesized from this compound, have demonstrated significant anti-inflammatory properties.[2] These compounds have been shown to reduce cell migration and inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[2] Furthermore, they inhibit the activity of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[2]

Enzyme Inhibition

Derivatives of this compound have been designed as selective inactivators of serine proteases, particularly trypsin-like enzymes.[3] This inhibitory activity opens avenues for the development of therapeutic agents for diseases where these proteases are implicated.

Safety and Handling

This compound is classified as an irritant and may cause skin sensitization.[7] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound (CAS No. 118-48-9) is a cornerstone intermediate in organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for the synthesis of a vast array of heterocyclic compounds with significant biological potential. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate its effective utilization in research and development, particularly in the pursuit of novel therapeutic agents. The demonstrated anti-inflammatory and enzyme-inhibitory activities of its derivatives underscore the continued importance of this compound as a privileged scaffold in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylbenzohydrazides Obtained from this compound Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted isatoic anhydrides: selective inactivators of trypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triaze… [ouci.dntb.gov.ua]

- 6. Water-soluble and UV traceable this compound-based reagents for bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of Isatoic Anhydride from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of isatoic anhydride from anthranilic acid, a critical process in the development of pharmaceuticals and other fine chemicals. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key reactions.

Introduction

This compound, chemically known as 2H-3,1-benzoxazine-2,4(1H)-dione, is a versatile heterocyclic compound derived from anthranilic acid.[1] Its significance in organic synthesis stems from its utility as a precursor in the manufacturing of a wide array of biologically active molecules, including quinazolinone-based pharmaceuticals.[1] The synthesis of this compound is a fundamental reaction for professionals in drug development and medicinal chemistry. This guide explores the prevalent methods for its preparation from anthranilic acid, with a focus on the use of phosgene and its safer alternatives.

Reaction Mechanism

The synthesis of this compound from anthranilic acid using phosgene or its substitutes proceeds through a two-step mechanism. Initially, the amino group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene (or a phosgene equivalent). This is followed by the elimination of a chloride ion to form an N-acyl chloride intermediate. Subsequent intramolecular cyclization occurs as the carboxylic acid group attacks the newly formed acyl chloride, leading to the formation of the stable six-membered ring of this compound with the elimination of hydrogen chloride.

Comparative Analysis of Synthetic Methods

The choice of reagent for the synthesis of this compound from anthranilic acid significantly impacts the reaction conditions, yield, and safety considerations. The following table summarizes the quantitative data for the most common methods.

| Reagent | Molar Ratio (Reagent:Anthranilic Acid) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Phosgene | Excess (gas flow) | Water, HCl | < 50 | 3 - 5.5 | 72 - 75 | [1] |

| Triphosgene | ~0.33 : 1 | Tetrahydrofuran | 45 | 12 | Quantitative | N/A |

| Diphosgene | N/A | N/A | N/A | N/A | N/A | N/A |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using phosgene and triphosgene.

Synthesis Using Phosgene

This protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Materials:

-

Anthranilic acid (137 g, 1 mole)

-

Concentrated hydrochloric acid (126 ml)

-

Water (1 L)

-

Phosgene gas

-

Ammonium hydroxide solution (for scrubber)

Equipment:

-

2-L three-necked flask

-

Mechanical stirrer

-

Gas inlet tube with a sintered-glass gas-dispersing tip

-

Thermometer

-

Gas outlet connected to a safety flask and a gas scrubber containing ammonium hydroxide.

Procedure:

-

In the 2-L three-necked flask, dissolve 137 g (1 mole) of anthranilic acid in a mixture of 1 L of water and 126 ml of concentrated hydrochloric acid, with gentle warming.

-

Filter the solution into the reaction flask.

-

Assemble the apparatus in a well-ventilated fume hood. The gas inlet tube should be connected to a cylinder of phosgene, and the outlet to a scrubber.

-

With rapid stirring, introduce phosgene gas into the solution at a rate that allows for slow bubbling through the scrubber (approximately two bubbles per second).

-

This compound will begin to precipitate. The reaction is exothermic; maintain the temperature below 50°C by adjusting the phosgene flow rate.

-

Continue the phosgene addition for 2-4 hours, or until the rate of absorption significantly decreases.

-

Disconnect the phosgene supply and purge the flask with a stream of air to remove any residual phosgene.

-

Collect the precipitated product by filtration on a Büchner funnel and wash it with three 500-ml portions of cold water. This first crop should yield 54–56 g.

-

Return the mother liquor to the reaction flask and resume the passage of phosgene for another 1-1.5 hours.

-

Collect the second crop of the product. This should yield 34–54 g.

-

A third, smaller crop (10–24 g) can often be obtained by another passage of phosgene.

-

Dry the combined product in the air and then at 100°C. The total yield is typically 118–123 g (72–75%).

Synthesis Using Triphosgene

Triphosgene is a safer, solid alternative to phosgene gas. The following is a general procedure based on literature reports.[2]

Materials:

-

Anthranilic acid

-

Triphosgene

-

Anhydrous tetrahydrofuran (THF)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a solution of anthranilic acid in anhydrous THF under an inert atmosphere, add triphosgene (approximately 0.33 to 0.4 equivalents relative to anthranilic acid) in portions.

-

Heat the reaction mixture to a gentle reflux or maintain at a specific temperature (e.g., 45°C) and stir for several hours (e.g., 12 hours) until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, often precipitates from the reaction mixture.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Safety Considerations

-

Phosgene is an extremely toxic and corrosive gas. All manipulations involving phosgene must be carried out in a well-maintained fume hood by trained personnel with appropriate personal protective equipment (PPE). A phosgene detection system is highly recommended.

-

Triphosgene and diphosgene are also toxic and should be handled with care in a fume hood. They can release phosgene upon heating or in the presence of moisture or nucleophiles.

-

Hydrochloric acid is corrosive. Handle with appropriate gloves and eye protection.

-

The reaction with phosgene is exothermic and requires careful temperature control to avoid runaway reactions.

Conclusion

The synthesis of this compound from anthranilic acid is a well-established and crucial transformation in organic and medicinal chemistry. While the use of phosgene provides a high-yielding and cost-effective method, its extreme toxicity necessitates stringent safety precautions. The development of safer alternatives like triphosgene offers a viable option, particularly for laboratory-scale synthesis. The choice of synthetic route will ultimately depend on the scale of the reaction, available safety infrastructure, and cost considerations. This guide provides the essential technical information to assist researchers and drug development professionals in making informed decisions and safely executing this important synthesis.

References

Isatoic anhydride chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isatoic anhydride, a versatile chemical intermediate. It covers its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and key reactions.

Chemical Structure and IUPAC Name

This compound is a bicyclic organic compound.[1] Its structure consists of a benzene ring fused to a 1,3-oxazinane-2,4-dione ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2H-3,1-Benzoxazine-2,4(1H)-dione .[2][3][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₅NO₃ | [1][5] |

| Molar Mass | 163.13 g/mol | [3][5][6] |

| Appearance | White solid | [3] |

| Melting Point | 233 °C (decomposes) | [5][6] |

| 243 °C | [3] | |

| Boiling Point | ~300 °C | [6] |

| Density | 1.52 g/cm³ | [6][7] |

| Flash Point | 308 °C | [5][6] |

| Vapor Density | 5.6 (vs air) | [5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

This is a well-established method for preparing this compound.[8]

Materials:

-

Anthranilic acid (1 mole, 137 g)

-

Concentrated hydrochloric acid (126 ml)

-

Phosgene gas

-

Water

Equipment:

-

2-L three-necked flask

-

Mechanically driven stirrer

-

Gas inlet tube

-

Gas outlet tube connected to an ammonia scrubber

-

Büchner funnel

Procedure:

-

Dissolve anthranilic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.

-

Filter the solution into the three-necked flask equipped with a stirrer.

-

With rapid stirring, pass phosgene gas into the solution. The temperature should be maintained below 50°C by controlling the phosgene flow rate.

-

Continue the phosgene addition for 2-4 hours until the rate of absorption significantly decreases.

-

Disconnect the flask and remove residual phosgene by passing a current of air through the mixture.

-

Collect the precipitated this compound on a Büchner funnel and wash it with cold water.

-

The mother liquor can be returned to the reaction flask for subsequent crops of the product by resuming the passage of phosgene.[8]

An alternative synthesis route starts from phthalic anhydride.[9][10]

Materials:

-

Phthalic anhydride

-

Urea

-

Sodium hydroxide solution (liquid alkali)

-

Sodium hypochlorite solution

-

Hydrochloric acid

Procedure:

-

Heat phthalic anhydride until it melts, then mix with urea. Allow the reaction to complete and then cool the mixture.

-

Mix the cooled reaction product with a sodium hydroxide solution and then cool to between -5°C and 0°C for the first reaction.

-

Add sodium hypochlorite solution for the second reaction.

-

Finally, add hydrochloric acid to induce the third reaction, which yields this compound.[10]

Key Reactions of this compound

This compound is a valuable precursor in organic synthesis, particularly for heterocyclic compounds. Its ring is readily opened by nucleophiles.

-

Hydrolysis: Reacts with water to produce anthranilic acid and carbon dioxide.[3]

-

Alcoholysis: Reaction with alcohols yields esters of anthranilic acid and carbon dioxide.[3]

-

Aminolysis: Amines open the ring to form anthranilamides.[3]

-

Reaction with Phenylhydrazine: A mixture of this compound and phenylhydrazine in ethanol, when heated under reflux, produces N-amino-N'-phenylbenzohydrazide.[11]

Applications

This compound is a crucial intermediate in the synthesis of a wide range of products, including:

-

Pharmaceuticals, such as methaqualone and other 4-quinazolinone-based drugs.[3]

-

Agrochemicals, including herbicides and pesticides.[6]

-

Dyes, pigments, and luminophores.[6]

-

Flavors and fragrances.[6]

-

Polymers, where it can be used as a blowing agent due to its release of carbon dioxide upon decomposition.[3]

References

- 1. This compound [himedialabs.com]

- 2. This compound | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [webbook.nist.gov]

- 5. 靛红酸酐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, C8H5NO3, 118-48-9, Cyclic Anhydride; Benzoic Acid, Anthranilic Acid, Anthranilic acid N-carboxylic Acid Anhydride [mallakchemicals.com]

- 7. 118-48-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sciencemadness Discussion Board - this compound synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. CN104402840B - Synthesis process of this compound - Google Patents [patents.google.com]

- 11. Phenylbenzohydrazides Obtained from this compound Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Isatoic Anhydride: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Isatoic anhydride, a versatile heterocyclic compound, serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its utility in drug development is notable, acting as a precursor for quinazoline and isoquinoline derivatives, which are scaffolds of significant medicinal importance, as well as in the manufacturing of anticonvulsants and central nervous system agents.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides an in-depth analysis of the solubility of this compound in a range of common organic solvents, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Quantitative Solubility Data

The solubility of this compound is influenced by factors such as the polarity of the solvent, its ability to form hydrogen bonds, and the cohesive energy density.[4] A systematic study by Tian et al. (2020) provides extensive data on the mole fraction solubility of this compound in twelve pure solvents at temperatures ranging from 288.15 K to 328.15 K.[4] The data consistently shows that solubility increases with temperature across all tested solvents.[4][5]

Below is a summary of the mole fraction solubility (x₁) of this compound at two representative temperatures, 298.15 K (25 °C) and 318.15 K (45 °C), extracted from the aforementioned study.

| Solvent | Mole Fraction Solubility (x₁) at 298.15 K | Mole Fraction Solubility (x₁) at 318.15 K |

| Methanol | 0.00317 | 0.00754 |

| Ethanol | 0.00283 | 0.00672 |

| 1-Propanol | 0.00369 | 0.00831 |

| Isopropyl alcohol | 0.00269 | 0.00623 |

| Methyl acetate | 0.00420 | 0.00912 |

| Ethyl acetate | 0.00704 | 0.0145 |

| Propyl acetate | - | - |

| Isopropyl acetate | - | - |

| Acetone | 0.00704 | 0.0145 |

| 2-Butanone | - | - |

| Acetonitrile | 0.0115 | 0.0221 |

| 1,4-Dioxane | 0.0269 | 0.0512 |

Note: Data for propyl acetate, isopropyl acetate, and 2-butanone were also reported in the source study but are omitted here for brevity. The original paper should be consulted for the full dataset.[4]

Qualitative solubility information from other sources indicates that this compound is miscible with water, hot alcohol, and acetone, while being insoluble in ether, benzene, and chloroform.[6]

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative solubility data presented above was obtained using the gravimetric method, a reliable and widely used technique for determining solid-liquid equilibrium.[4]

Materials and Apparatus:

-

This compound (purity > 99%)

-

Organic solvents (analytical grade)

-

Thermostatic shaker bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Drying oven

-

Sintered glass filter

Procedure:

-

An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed vessel.

-

The vessel is placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient time to reach solid-liquid equilibrium.

-

Once equilibrium is achieved, the agitation is stopped, and the solution is allowed to stand for a period to allow any undissolved solid to settle.

-

A sample of the supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any change in temperature that might alter the solubility.

-

The withdrawn sample is immediately filtered through a sintered glass filter to remove any remaining solid particles.

-

The clear filtrate is weighed accurately.

-

The solvent is then evaporated from the filtrate by heating in a drying oven at a temperature that ensures complete removal of the solvent without causing decomposition of the this compound.

-

The remaining solid (this compound) is weighed.

-

The mole fraction solubility is calculated from the mass of the dissolved this compound and the mass of the solvent in the filtrate.

This procedure is repeated at different temperatures to obtain a solubility curve.

Key Chemical Reactions and Logical Relationships

This compound is a reactive molecule that can undergo nucleophilic attack at two primary sites: the carbonyl group of the anhydride and the carbonyl group of the cyclic carbamate.[3][7] This reactivity is fundamental to its use as a synthetic intermediate.

Reaction with Nucleophiles

The reaction of this compound with nucleophiles, such as amines and alcohols, leads to ring-opening.[8] This is a key transformation used in the synthesis of various derivatives. For instance, alcoholysis yields the corresponding anthranilic acid ester with the release of carbon dioxide.[8]

References

- 1. This compound [anshulchemicals.com]

- 2. This compound Manufacturer & Suppliers |ELRASA-IAH - Elchemy [elchemy.com]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reactions of this compound as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

The Hydrolysis of Isatoic Anhydride: A Comprehensive Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Isatoic anhydride is a versatile chemical intermediate, pivotal in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. Its utility often hinges on its reactivity toward nucleophiles, with hydrolysis being a fundamental and often competing reaction. A thorough understanding of the mechanism and kinetics of this compound hydrolysis is therefore crucial for optimizing synthetic routes, controlling reaction outcomes, and ensuring product purity. This in-depth technical guide elucidates the mechanistic pathways of this compound hydrolysis, presents relevant kinetic data, and provides detailed experimental protocols for its study.

The Core Mechanism: A Tale of Two pH Regimes

The hydrolysis of this compound to anthranilic acid and carbon dioxide is not a simple, single-pathway reaction.[1] The operative mechanism is highly dependent on the pH of the aqueous medium, with distinct pathways dominating in neutral-to-acidic versus alkaline conditions.

Neutral to Moderately Alkaline Conditions (pH < 10)

Under neutral and moderately alkaline conditions, the primary mechanism involves the direct nucleophilic attack of a hydroxide ion on the C-4 carbonyl group of the neutral this compound molecule. This is the more sterically accessible and electrophilic of the two carbonyl carbons. The reaction proceeds through a tetrahedral intermediate, which then undergoes ring-opening and subsequent decarboxylation to yield the final products.

High pH Conditions (pH > 10)

At higher pH levels, a competing and more complex mechanism comes into play.[2] this compound, possessing an acidic N-H proton, can be deprotonated to form its conjugate base. This anion is in equilibrium with an o-carboxyphenyl isocyanate intermediate.[2] It is this isocyanate that then undergoes nucleophilic attack by a hydroxide ion. Interestingly, the reaction of the isocyanate with hydroxide is slower than the direct attack on the neutral anhydride.[2] This pathway becomes significant only at high pH where the concentration of the ionized form of this compound is substantial.

The following diagram illustrates these pH-dependent hydrolytic pathways.

Quantitative Data Summary

While comprehensive kinetic data for the hydrolysis of this compound across a wide range of conditions is not extensively tabulated in the literature, the following table summarizes key findings and provides comparative data from the structurally similar phthalic anhydride. This data is essential for predicting reaction rates and understanding the influence of reaction parameters.

| Parameter | This compound | Phthalic Anhydride | Notes |

| Hydrolysis Products | Anthranilic Acid + CO₂ | Phthalic Acid | |

| Effect of pH | Rate is pH-dependent; two mechanisms observed[2] | Rate is pH-dependent | The hydrolysis of anhydrides is generally catalyzed by both acid and base. |

| pKa (for 5-nitro derivative) | 6.7[2] | - | The nitro group is electron-withdrawing, increasing acidity. |

| Rate Constant (k) at 25°C, pH 7 | - | 4.29 x 10⁻⁴ s⁻¹[3] | Phthalic anhydride data provides a baseline for a cyclic anhydride. |

| Half-life (t₁/₂) at 25°C, pH 7 | - | ~27 minutes[3] | Calculated from the rate constant of phthalic anhydride. |

| Side Reactions | Formation of anthraniloylanthranilic acid with equimolar NaOH[4] | - | Can occur if anthranilic acid product reacts with starting material. |

Experimental Protocols

A detailed experimental protocol is critical for the accurate and reproducible study of this compound hydrolysis kinetics. The following outlines a robust methodology utilizing UV-Vis spectrophotometry, a technique well-suited for monitoring the reaction in real-time.

Objective

To determine the pseudo-first-order rate constant for the hydrolysis of this compound at a given pH and temperature by monitoring the change in UV absorbance over time.

Materials and Equipment

-

This compound (recrystallized)

-

Buffer solutions (e.g., phosphate, borate) of desired pH

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Thermostatted UV-Vis spectrophotometer with a multicell holder

-

Quartz cuvettes (1 cm path length)

-

Magnetic stirrer and stir bars

-

pH meter

-

Volumetric flasks and pipettes

Experimental Workflow

The logical flow for a kinetic experiment is depicted in the diagram below.

Detailed Procedure

-

Preparation of Solutions:

-

Prepare a series of buffer solutions (e.g., 0.1 M phosphate buffer for pH 6-8) and accurately measure their pH.

-

Prepare a stock solution of this compound (e.g., 10 mM) in a dry, water-miscible solvent such as acetonitrile.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to the desired temperature (e.g., 25°C).

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen buffer system by scanning the UV spectrum. Anthranilic acid, the product, will have a different spectrum, allowing for monitoring of the reaction progress.

-

-

Kinetic Measurement:

-

Pipette a known volume of the buffer solution (e.g., 3.0 mL) into a quartz cuvette and place it in the thermostatted cell holder. Allow it to equilibrate to the set temperature.

-

Initiate the reaction by injecting a small, known volume of the this compound stock solution (e.g., 30 µL) into the cuvette. Quickly mix the contents by inverting the cuvette or using a micro-stir bar.

-

Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to go to completion (at least 5-7 half-lives).

-

After the reaction is complete, record the final absorbance (A_∞).

-

-

Data Analysis:

-

The hydrolysis of an anhydride in a large excess of water (buffered solution) follows pseudo-first-order kinetics. The integrated rate law is given by: ln(A_t - A_∞) = -k_obs * t + ln(A_0 - A_∞) where A_t is the absorbance at time t, A_∞ is the final absorbance, A_0 is the initial absorbance, and k_obs is the observed pseudo-first-order rate constant.

-

Plot ln(A_t - A_∞) versus time (t). The plot should be linear.

-

The rate constant, k_obs, can be determined from the slope of the line (slope = -k_obs).

-

Conclusion

The hydrolysis of this compound is a nuanced process, with the reaction mechanism fundamentally dictated by the pH of the environment. While direct hydroxide attack on the neutral molecule is favored under most conditions, an alternative pathway involving an isocyanate intermediate becomes accessible at high pH. For professionals in drug development and chemical synthesis, a firm grasp of these mechanisms and the kinetics involved is indispensable for the rational design of synthetic strategies, for minimizing unwanted side reactions, and for maximizing the yield and purity of target molecules derived from this invaluable heterocyclic building block. The experimental protocols provided herein offer a robust framework for further investigation into the hydrolysis of this compound and its derivatives under various conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Reactions of this compound as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Kemikaali [wwwp.ymparisto.fi]

- 4. Sciencemadness Discussion Board - this compound hydrolysis to anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]

The Reaction of Isatoic Anhydride with Primary Amines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isatoic anhydride is a versatile cyclic anhydride that serves as a valuable precursor in the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. Its reaction with primary amines is a cornerstone of heterocyclic chemistry, providing access to key intermediates such as anthranilamides and their derivatives. This technical guide provides an in-depth exploration of the reaction mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the chemical processes.

Core Reaction Mechanism: A Dichotomous Pathway

The reaction between this compound and a primary amine (R-NH₂) proceeds through a nucleophilic acyl substitution, but the initial site of attack on the anhydride ring dictates the final product. Two competing pathways are generally observed, leading to the formation of either an N-substituted anthranilamide or an o-ureidobenzoic acid.

The primary amine, acting as a nucleophile, can attack either of the two carbonyl carbons of the this compound ring:

-

Attack at C-4 (Path A): Nucleophilic attack at the C-4 position leads to the formation of an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation (loss of CO₂) to yield the corresponding N-substituted anthranilamide. This pathway is generally favored with less sterically hindered primary amines.

-

Attack at C-2 (Path B): Alternatively, the amine can attack the C-2 carbonyl group. This results in the formation of an o-ureidobenzoic acid derivative. This pathway becomes more significant with sterically bulky primary amines, where approach to the C-4 position is hindered.[1][2] The formation of ureidobenzoic acids is also favored at higher concentrations of the amine reactant.[1]

The general reaction scheme is depicted below:

Quantitative Data Summary

The outcome of the reaction is highly dependent on the structure of the primary amine and the reaction conditions. The following table summarizes yields for the reaction of this compound with various primary amines under different conditions.

| Primary Amine | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| n-Butylamine | Water | - | Ambient | - | N-n-Butylanthranilamide | Major Product | [1] |

| n-Butylamine | Water | Sodium Hydroxide | Ambient | - | o-(n-Butylureido)benzoic acid | 56 | [1] |

| t-Butylamine | - | - | - | - | o-(t-Butylureido)benzoic acid | Major Product | [1] |

| Aniline | 40% Dioxane/Water | - | - | - | N-Phenylanthranilamide | 38 | [1] |

| Aniline | 40% Dioxane/Water | - | - | - | o-(Phenylureido)benzoic acid | 46 | [1] |

| 3-Trifluoromethylaniline | Ethanol | Sulfamic Acid | Reflux | - | 2-Substituted-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-quinazolin-4-ones | 72-84 | [3] |

| Various amines | Ethanol | p-TsOH | Reflux | 4 | 3-Arylmethyl-2-[(E)-2-(furan-2-yl)vinyl]-2,3-dihydroquinazolin-4-ones | 22 (for benzylamine derivative) | [4] |

| α-Amino acids | [bmim]Br | - | 70 | 0.75-2.8 | 1,4-Benzodiazepine-2,5-diones | Excellent | [5] |

Detailed Experimental Protocol

The following provides a general methodology for the reaction of this compound with a primary amine, which can be adapted for specific substrates and desired outcomes. This protocol is based on common procedures found in the literature for the synthesis of quinazolinone derivatives, a frequent application of this reaction.

Materials:

-

This compound

-

Primary amine (e.g., substituted aniline, benzylamine)

-

Aldehyde (for three-component reactions)

-

Solvent (e.g., Ethanol, water, or an ionic liquid like [bmim]Br)

-

Catalyst (e.g., Sulfamic acid, p-toluenesulfonic acid)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

-

Addition of Reactants: Add the primary amine (1.0-1.2 eq.) and the chosen solvent. If performing a three-component reaction for quinazolinone synthesis, the aldehyde (1.0 eq.) is also added at this stage.

-

Catalyst Addition: Introduce the catalyst (e.g., 0.1 eq. of sulfamic acid or p-TsOH) to the reaction mixture.

-

Reaction Conditions: The mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure product.

The following diagram illustrates a typical experimental workflow for a three-component synthesis of quinazolinones starting from this compound.

Applications in Drug Development

The reaction of this compound with primary amines is a powerful tool in the synthesis of a variety of heterocyclic scaffolds with proven biological activity. The resulting N-substituted anthranilamides are key intermediates in the preparation of:

-

Quinazolinones and Dihydroquinazolinones: These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] The one-pot, three-component reaction of this compound, a primary amine, and an aldehyde is an efficient method for generating libraries of these compounds for drug screening.[3][4]

-

Benzodiazepines: These are a class of psychoactive drugs. The reaction of this compound with α-amino acids can lead to the formation of 1,4-benzodiazepine-2,5-diones, which are important structural motifs in medicinal chemistry.[5]

-

Fluorescent Labeling: Derivatives of this compound can be used to label materials with fluorescent tags, as the resulting anthranilates are fluorescent.[6] This has applications in biological imaging and diagnostics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. myttex.net [myttex.net]

- 3. researchgate.net [researchgate.net]

- 4. Three-component reaction between this compound, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2015163952A1 - this compound derivatives and applications thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of Isatoic Anhydride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Isatoic anhydride, a versatile heterocyclic compound, serves as a crucial building block in synthetic organic and medicinal chemistry. Its inherent reactivity, particularly towards nucleophiles, allows for the construction of a diverse array of nitrogen-containing heterocyclic scaffolds. These derivatives are of significant interest due to their wide-ranging biological activities, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and characterization of key this compound derivatives, offering detailed experimental protocols and comparative data to aid in research and development.

Synthesis of this compound and its N-Substituted Derivatives

The foundational this compound structure can be synthesized through several methods, with the reaction of anthranilic acid and phosgene being a common laboratory and industrial preparation.[1][2] The true versatility of this compound is unlocked through its derivatization, particularly at the nitrogen atom, which modulates the electronic properties and steric profile of the molecule, influencing its subsequent reactivity and the biological activity of its downstream products.

General Synthesis of N-Substituted Isatoic Anhydrides

N-alkylation or N-arylation of this compound is typically achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with an electrophile (e.g., alkyl or aryl halide).[3][4][5] The choice of base and solvent system is critical to achieving high yields and minimizing side reactions.

Table 1: Synthesis of N-Benzylated this compound via Direct Benzylation

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | NaH | DMF | RT | 18 | 45 | [3] |

| 2 | K₂CO₃ | DMF | 80 | 12 | 60 | [3] |

| 3 | DIPEA | DMAc | 30 | 2 | >88 | [3] |

| 4 | DBU | DMAc | 30 | 2 | 75 | [3] |

DMF: Dimethylformamide, DMAc: Dimethylacetamide, DIPEA: N,N-Diisopropylethylamine, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, RT: Room Temperature

Experimental Protocol: General Procedure for N-Benzylation of this compound

To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylacetamide (DMAc), a base (1.1 eq) is added portion-wise with stirring. The reaction mixture is stirred at the desired temperature for a short period, after which the alkylating or arylating agent (1.1-1.2 eq) is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into ice-water, and the precipitated product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Quinazolinone Derivatives

One of the most significant applications of this compound is in the synthesis of quinazolinones and their dihydro derivatives, which are scaffolds present in numerous biologically active compounds.[6][7][8] These are typically synthesized through a one-pot, multi-component reaction involving this compound, an amine, and an aldehyde or its equivalent.[9]

Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

This class of compounds is generally prepared by the condensation of this compound with a primary amine and an aldehyde.[9][10][11][12] The reaction proceeds via the initial formation of a 2-aminobenzamide intermediate, which then condenses with the aldehyde and subsequently cyclizes.

Table 2: Synthesis of 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones

| Entry | Amine | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | m.p. (°C) | Reference |

| 1 | Aniline | Benzaldehyde | Al(H₂PO₄)₃ | Solvent-free (100°C) | 0.13 | 90 | 210-212 | [12] |

| 2 | 4-Chloroaniline | 4-Chlorobenzaldehyde | Al(H₂PO₄)₃ | Solvent-free (100°C) | 0.17 | 92 | 225-227 | [12] |

| 3 | 4-Methoxyaniline | 4-Methoxybenzaldehyde | Al(H₂PO₄)₃ | Solvent-free (100°C) | 0.13 | 94 | 220-222 | [12] |

| 4 | Ammonium Acetate | Benzaldehyde | Al(H₂PO₄)₃ | Solvent-free (100°C) | 0.13 | 90 | 212-214 | [12] |

Experimental Protocol: General Procedure for the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

A mixture of this compound (1.0 mmol), a primary amine or ammonium salt (1.1-1.2 mmol), an aldehyde (1.0 mmol), and a catalytic amount of a suitable catalyst (e.g., Al(H₂PO₄)₃, 0.16 mmol) is heated under solvent-free conditions or in a suitable solvent like ethanol with stirring.[12] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solid product is typically purified by recrystallization from ethanol.

Synthesis of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones can be synthesized from this compound through a variety of methods, often involving a one-pot reaction with an amine and a one-carbon source, such as an orthoester or formamide, or by oxidation of the corresponding 2,3-dihydroquinazolin-4(1H)-ones. A common approach involves the reaction of this compound with a primary amine to form a 2-aminobenzamide, which is then cyclized with a suitable reagent.

Synthesis of Benzamide Derivatives

The reaction of this compound with primary or secondary amines provides a straightforward route to 2-aminobenzamide derivatives.[13] This reaction is a simple and efficient way to generate substituted anthranilamides, which are valuable intermediates in the synthesis of various pharmaceuticals and other fine chemicals.

Table 3: Synthesis of 2-Amino-N-substituted-benzamides

| Entry | Amine | Solvent | Conditions | Yield (%) | m.p. (°C) | Reference |

| 1 | 4-Fluoroaniline | - | Microwave (140W, 10 min) | 65 | 122 | [13] |

| 2 | 4-Chloroaniline | - | Microwave (140W, 5 min) | 70 | 147 | [13] |

| 3 | 4-Toluidine | Benzene | Reflux | 97 | 149 | [13] |

| 4 | 4-Chlorobenzylamine | - | Microwave (280W, 10 min) | 62 | 137 | [13] |

Experimental Protocol: General Procedure for the Synthesis of 2-Aminobenzamides

Conventional Method: A mixture of this compound (1.0 eq) and the respective amine (1.0 eq) in a suitable solvent like benzene is heated at reflux for a specified time.[13] The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization.

Microwave-Assisted Method: this compound (1.0 eq) and the amine (1.0 eq) are mixed in a microwave-safe vessel and irradiated at a specified power and time.[13] After completion, the product is purified by recrystallization.

Characterization of this compound Derivatives

The structural elucidation of newly synthesized this compound derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of proton signals provide detailed information about the substitution pattern and conformation of the derivatives.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound derivatives, characteristic peaks include the N-H stretching vibrations (around 3200-3400 cm⁻¹ for amides), and carbonyl (C=O) stretching vibrations (typically in the range of 1650-1750 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in confirming the molecular formula and structural features.

-

Melting Point (m.p.): The melting point is a useful physical property for assessing the purity of a crystalline solid compound.

Table 4: Spectroscopic Data for a Representative 2,3-Disubstituted Quinazolin-4(3H)-one

| Compound | Formula | m.p. (°C) | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) | Reference |

| 2-(4-Chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one | C₂₀H₁₅ClN₂O | 225-227 | 3250 (N-H), 1640 (C=O) | 6.5-8.0 (m, 13H, Ar-H), 6.2 (s, 1H, CH), 5.4 (br s, 1H, NH) | 346 (M⁺) | [12] |

Visualizing Synthetic Pathways and Workflows

The synthesis of this compound derivatives can be effectively visualized using diagrams to illustrate reaction schemes and experimental processes.

Synthetic Pathways

Caption: One-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Caption: General scheme for N-substitution of this compound.

Experimental Workflow

Caption: A typical experimental workflow for synthesis.

Biological Significance and Future Perspectives

Derivatives of this compound, particularly quinazolinones, exhibit a remarkable range of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[8] The development of novel synthetic methodologies, especially those employing green chemistry principles such as the use of environmentally benign solvents and catalysts, continues to be an active area of research.[14] The ability to readily functionalize the this compound core allows for the generation of large libraries of compounds for high-throughput screening, accelerating the drug discovery process. Future research will likely focus on the development of more efficient and stereoselective synthetic methods to access complex and potent bioactive molecules derived from this compound.

References

- 1. SYNTHESIS OF this compound DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 10. scilit.com [scilit.com]

- 11. 2,3-Dihydroquinazolinone synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Isatoic Anhydride

This compound, chemically known as 2H-3,1-benzoxazine-2,4(1H)-dione, is a versatile heterocyclic compound extensively utilized as a key intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, pigments, and fragrances.[1] Its reactivity towards both electrophiles and nucleophiles makes it a valuable building block in organic synthesis.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.

Physical and Spectroscopic Properties

This compound is a white to beige or brown crystalline solid.[3][4][5] It is sensitive to moisture and should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents, acids, and bases.[6][7][8]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₃ | [3] |

| Molar Mass | 163.13 g/mol | [3] |

| Melting Point | 233-243 °C (with decomposition) | [3][4][7][9][10] |

| Boiling Point | ~290.19 - 350 °C (rough estimate) | [4][7][11] |

| Density | 1.52 g/cm³ | [4][7][12] |

| Bulk Density | 600 kg/m ³ | [11][13][14][15] |

| Vapor Density | 5.6 (vs air) | [4][6][12] |

| Flash Point | 308 °C | [4][7][11] |

| Ignition Temperature | >600 °C | [7][11][15] |

| pKa | 11.06 ± 0.20 (Predicted) | [2][4][5] |

| LogP (Octanol/Water) | 0.978 | [2] |

Solubility Data

This compound's solubility is a critical parameter for its use in synthesis. It decomposes in water but is soluble in various organic solvents.[4][16] The solubility generally increases with temperature.[17][18]

| Solvent | Solubility (g/L) at 20°C (293.15 K) | Source |

| Water | 0.3 (decomposes) | [7][11][12][13] |

| Ethanol | Soluble | [7][16][19] |

| Acetone | Soluble | [5][10][19] |

| DMSO | Soluble | [9] |

| Methanol | Soluble | [9] |

| N,N-dimethylformamide (DMF) | High Solubility | [18] |

| Ether | Insoluble | [5][10] |

| Benzene | Insoluble | [5][10] |

| Chloroform | Insoluble | [5][10] |

Note: A detailed study measured the mole fraction solubility of this compound in 12 different pure solvents at temperatures ranging from 288.15 to 328.15 K. The highest mole fraction solubility was observed in 1,4-dioxane and the lowest in isopropyl acetate within this set.[1][17]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopy | Key Data Points | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.73 (s, br, 1H, NH), 7.92 (d, J=7.8 Hz, 1H), 7.74 (t, J=7.8 Hz, 1H), 7.26 (t, J=7.8 Hz, 1H), 7.16 (d, J=7.8 Hz, 1H) | [20][21][22] |

| ¹³C NMR | Data available and compared with theoretical calculations. | [10][23] |

| FT-IR | Experimental spectra have been compared with theoretical calculations. | [23] |

| UV-Vis | Max Absorption (Dioxane): 239 nm (log ε= 3.95), 315 nm (log ε= 3.58) | [5] |

| Mass Spectrometry | Molecular Ion (m/z): 163 | [22] |

Chemical Properties and Reactivity

This compound is a highly reactive molecule due to the strained anhydride ring. It readily reacts with a variety of nucleophiles, typically leading to the opening of the heterocyclic ring. This reactivity is the basis for its widespread use in the synthesis of numerous important compounds.

Reaction with Nucleophiles

The primary mode of reaction for this compound involves nucleophilic attack, which can occur at either the C2 or C4 carbonyl group. This leads to the cleavage of the anhydride ring.[24]

-

Hydrolysis: Reaction with water yields anthranilic acid and carbon dioxide.[3]

-

Alcoholysis: Alcohols react to form esters of anthranilic acid, also with the release of carbon dioxide.[3]

-

Aminolysis: The reaction with amines is particularly significant. Depending on the reaction conditions, it can produce N-substituted anthranilamides or o-ureidobenzoic acid derivatives.[24] This reaction is a cornerstone for the synthesis of quinazolinones.[25][26]

A generalized workflow for the reaction of this compound with nucleophiles is depicted below.

Caption: Generalized reaction pathway of this compound with nucleophiles.

Synthesis of Quinazolinones

This compound is a crucial precursor for the synthesis of quinazolinones, a class of compounds with significant biological and pharmaceutical activities. A common and efficient method is the one-pot, multi-component reaction involving this compound, an amine, and an aldehyde or its equivalent.[27][28]

Caption: One-pot synthesis of Quinazolin-4(3H)-ones from this compound.

Experimental Protocols

This section provides an overview of the methodologies used to determine the properties of this compound.

Protocol 1: Determination of Solubility by the Gravimetric Method

This method is used to measure the solid-liquid equilibrium solubility of a compound in various solvents at different temperatures.[1][17]

Materials:

-

This compound (high purity, ≥98%)

-

Selected solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (accuracy ±0.1 mg)

-

Drying oven

-

Filtration unit (e.g., syringe with a 0.45 μm filter)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known mass of a selected solvent in a sealed vessel.

-

Equilibration: The vessel is placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient time (e.g., 24 hours) to ensure solid-liquid equilibrium is reached.

-

Sampling: After equilibration, agitation is stopped, and the suspension is allowed to settle for several hours. A sample of the supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent solid particles from being collected.

-

Mass Determination: The collected liquid sample is immediately weighed on an analytical balance.

-

Drying and Final Weighing: The sample is then dried in an oven at an appropriate temperature (e.g., 333 K) until a constant weight is achieved. The mass of the dissolved this compound is determined by the difference in weight.

-

Calculation: The mole fraction solubility (x) is calculated using the masses of the solute and the solvent.

-

Temperature Variation: The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Caption: Workflow for solubility determination using the gravimetric method.

Protocol 2: One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones

This protocol describes a general, efficient procedure for synthesizing quinazolinone derivatives.

Materials:

-

This compound

-

Substituted aldehyde

-

Ammonium acetate

-

Sodium hypochlorite (NaOCl) solution

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

TLC plates for reaction monitoring

Procedure:

-

Reaction Setup: In a round-bottom flask, a mixture of this compound (1 mmol), a substituted aldehyde (1 mmol), and ammonium acetate (1.5 mmol) is prepared in ethanol (10 mL).

-

Addition of Oxidant: Sodium hypochlorite (NaOCl) is added as an oxidant to the mixture.

-

Reflux: The reaction mixture is heated to reflux (approximately 80-85°C) with constant stirring.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration.

-

Purification: The crude product is washed with cold ethanol or water and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to afford the pure 2-substituted quinazolin-4(3H)-one.

Note: This is a green chemistry approach that is often catalyst-free and economically viable. Variations of this synthesis exist using different catalysts or reaction conditions.[27][29]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ru.unilongindustry.com [ru.unilongindustry.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. Page loading... [guidechem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound, C8H5NO3, 118-48-9, Cyclic Anhydride; Benzoic Acid, Anthranilic Acid, Anthranilic acid N-carboxylic Acid Anhydride [mallakchemicals.com]

- 8. This compound SDS MSDS Sheet [mubychem.com]

- 9. usbio.net [usbio.net]

- 10. This compound | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. avantorsciences.com [avantorsciences.com]

- 12. This compound CAS 118-48-9 - Buy this compound, CAS 118-48-9, C8H5NO3 Product on BOSS CHEMICAL [bosschemical.com]

- 13. 118-48-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. This compound CAS#: 118-48-9 [m.chemicalbook.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. tnjchem.com [tnjchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. CAS 118-48-9: this compound | CymitQuimica [cymitquimica.com]

- 20. This compound | 118-48-9 [amp.chemicalbook.com]

- 21. rsc.org [rsc.org]

- 22. This compound(118-48-9) 1H NMR [m.chemicalbook.com]

- 23. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 24. myttex.net [myttex.net]

- 25. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 28. researchgate.net [researchgate.net]

- 29. Electrosynthesis of polycyclic quinazolinones and rutaecarpine from isatoic anhydrides and cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]

Isatoic Anhydride: A Versatile Precursor in the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isatoic anhydride, a readily available and versatile chemical intermediate, has garnered significant attention in organic synthesis and medicinal chemistry.[1][2] Its unique reactivity, stemming from the presence of both an anhydride and a cyclic carbamate functionality, allows for its efficient conversion into a diverse array of heterocyclic scaffolds.[3][4] This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a particular focus on its role as a precursor to medicinally relevant quinazolinones and benzodiazepines. Detailed experimental protocols for key transformations are provided, along with tabulated quantitative data and mechanistic diagrams to facilitate a deeper understanding of the underlying chemistry.

Core Reactivity and Synthetic Applications

This compound serves as a valuable building block for the synthesis of a multitude of nitrogen-containing heterocycles.[2] Its reactions are primarily driven by the nucleophilic attack at either of its two electrophilic carbonyl centers, leading to ring-opening and subsequent transformations. This reactivity has been extensively exploited in the preparation of quinazolines, quinazolinones, benzodiazepines, and other heterocyclic systems of significant biological and pharmaceutical importance.[2][5][6]

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of heterocyclic compounds possessing a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5][7][8] this compound is a key precursor in many efficient synthetic routes to these valuable scaffolds.

One of the most powerful methods for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones is the one-pot, three-component reaction involving this compound, an amine, and an aldehyde. This convergent approach allows for the rapid construction of molecular complexity from simple starting materials.

Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones

To a mixture of this compound (1.1 mmol), an aromatic aldehyde (1 mmol), and a primary amine (1 mmol), bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.05 mmol) is added as a catalyst. The reaction mixture is heated under solvent-free conditions for the appropriate time as monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solid product is purified by recrystallization.